molecular formula C10H15N3O B12635126 2-Methoxy-4-(piperidin-4-YL)pyrimidine

2-Methoxy-4-(piperidin-4-YL)pyrimidine

Cat. No.: B12635126
M. Wt: 193.25 g/mol
InChI Key: YKKKWPFTEYUGIU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-4-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-YL)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of 2-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-piperidinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(piperidin-4-YL)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(piperidin-4-YL)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methoxy-4-(piperidin-4-YL)quinoline: Contains a quinoline ring, offering different electronic properties.

    2-Methoxy-4-(piperidin-4-YL)benzene: A simpler aromatic system with different reactivity.

Uniqueness

2-Methoxy-4-(piperidin-4-YL)pyrimidine is unique due to the combination of its pyrimidine ring and piperidine moiety, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not achievable with other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-methoxy-4-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-10-12-7-4-9(13-10)8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3

InChI Key

YKKKWPFTEYUGIU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=N1)C2CCNCC2

Origin of Product

United States

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